molecular formula C17H13ClFNO B8747810 7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline CAS No. 124643-87-4

7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline

Cat. No. B8747810
CAS RN: 124643-87-4
M. Wt: 301.7 g/mol
InChI Key: OGRSLVAVXHQOCL-UHFFFAOYSA-N
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Description

7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline is a useful research compound. Its molecular formula is C17H13ClFNO and its molecular weight is 301.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

124643-87-4

Product Name

7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline

Molecular Formula

C17H13ClFNO

Molecular Weight

301.7 g/mol

IUPAC Name

7-chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline

InChI

InChI=1S/C17H13ClFNO/c1-11(13-4-2-3-5-15(13)19)21-17-8-9-20-16-10-12(18)6-7-14(16)17/h2-11H,1H3

InChI Key

OGRSLVAVXHQOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)OC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.52 g (18 mmol) of 1-(2-fluorophenyl)ethanol in DMF was added dropwise to a mixture of 2.97 g (15mmol) of 4,7-dichloroquinoline and 0.50 g (21 mmol) of sodium hydride in 15 ml of DMF. After addition was complete, the mixture was heated to 160° C. After four hours the mixture was allowed to cool and 0.1 g of sodium hydride was added. Upon completion of the reaction, a few drops of water were carefully added to destroy excess sodium hydride. Then the solution was poured into water. The product was extracted into ethyl acetate, the ethyl acetate solution was washed three times with water, then dried, and evaporated, producing an oil that crystallized from heptane/ethyl acetate. Yield: 0.77 g M.P. 53°-54° C.
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2.52 g
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2.97 g
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0.5 g
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15 mL
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0.1 g
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Synthesis routes and methods II

Procedure details

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